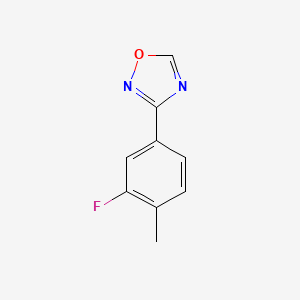
3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazole
Cat. No. B1441823
Key on ui cas rn:
1146699-63-9
M. Wt: 178.16 g/mol
InChI Key: YCWDOQVXUVNYLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08093276B2
Procedure details


3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazole (101.8 g, 0.57 mol) and N-bromosuccinimide (206 g, 1.16 mol) were dissolved in acetonitrile (˜1 L) and azobisisobutyronitrile (4.2 g, 26 mmol) was added at room temperature. The mixture was heated to 70° C. for 2 hours at which point HPLC showed complete conversion of the starting material to a mixture of the monobromide and dibromide. The mixture was cooled to 0° C. and diisopropyl ethyl amine (73 mL, 54.2 g, 0.42 mol) was added while maintaining the reaction temperature below 5 C. Diethyl phosphite (54.7 mL, 58.6 g, 0.42 mol) was added slowly and the reaction mixture was warned to room temperature. After 2 hours HPLC showed complete conversion of the dibromide to the monobromide. Water (1.2 L) was added and the resulting precipitate was filtered. Washing with water (2×200 mL) and drying provided 3-(4-(bromomethyl)-3-fluorophenyl)-1,2,4-oxadiazole (135 g, 92% yield).


Quantity
101.8 g
Type
reactant
Reaction Step Three



[Compound]
Name
monobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

[Compound]
Name
dibromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four



[Compound]
Name
dibromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

[Compound]
Name
monobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Yield
92%
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([C:9]2[N:13]=[CH:12][O:11][N:10]=2)[CH:5]=[CH:6][C:7]=1[CH3:8].[Br:14]N1C(=O)CCC1=O.C(N(C(C)C)CC)(C)C.P([O-])(OCC)OCC>C(#N)C.N(C(C)(C)C#N)=NC(C)(C)C#N.O>[Br:14][CH2:8][C:7]1[CH:6]=[CH:5][C:4]([C:9]2[N:13]=[CH:12][O:11][N:10]=2)=[CH:3][C:2]=1[F:1]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.2 g
|
|
Type
|
catalyst
|
|
Smiles
|
N(=NC(C#N)(C)C)C(C#N)(C)C
|
Step Two
|
Name
|
|
|
Quantity
|
1.2 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
101.8 g
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=C(C=CC1C)C1=NOC=N1
|
|
Name
|
|
|
Quantity
|
206 g
|
|
Type
|
reactant
|
|
Smiles
|
BrN1C(CCC1=O)=O
|
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Step Four
[Compound]
|
Name
|
monobromide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
dibromide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
73 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Step Six
|
Name
|
|
|
Quantity
|
54.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
P(OCC)(OCC)[O-]
|
Step Seven
[Compound]
|
Name
|
dibromide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
monobromide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled to 0° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining the reaction temperature below 5 C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was warned to room temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the resulting precipitate was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
Washing with water (2×200 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
drying
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrCC1=C(C=C(C=C1)C1=NOC=N1)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 135 g | |
| YIELD: PERCENTYIELD | 92% | |
| YIELD: CALCULATEDPERCENTYIELD | 92.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
